

physical and chemical characteristics of O-Demethylmurrayanine

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Compound of Interest		
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O-Demethylmurrayanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylmurrayanine, a carbazole alkaloid with the chemical name 1-hydroxy-9H-carbazole-3-carbaldehyde, is a natural product found in plants of the Rutaceae family, notably Murraya koenigii (curry leaf tree) and Clausena lansium. This compound has garnered significant interest within the scientific community due to its potential pharmacological activities, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides a detailed overview of the known physical and chemical characteristics of **O-**

Demethylmurrayanine, experimental protocols for its isolation and potential synthesis, and an exploration of its biological activities and associated signaling pathways.

Physical and Chemical Characteristics

O-Demethylmurrayanine is a yellow, powdered solid at room temperature. Its core structure consists of a carbazole scaffold, a tricyclic aromatic system containing a nitrogen atom, functionalized with a hydroxyl group at the C1 position and a carbaldehyde group at the C3 position.



Table 1: Physical and Chemical Properties of O-

Demethylmurrayanine

Property	Value	Source/Reference
CAS Number	123497-84-7	[1]
Molecular Formula	C13H9NO2	[1]
Molecular Weight	211.22 g/mol	[1]
Appearance	Yellow powder	[1]
Melting Point	Not reported. The related compound, carbazole-3-carbaldehyde, has a melting point of 158-159 °C.	[2]
Boiling Point	Not reported	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[1]
Chemical Name	1-hydroxy-9H-carbazole-3- carbaldehyde	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **O-Demethylmurrayanine** is not readily available in the reviewed literature. However, based on its chemical structure, the expected spectral characteristics are summarized below.

Table 2: Predicted Spectroscopic Data for O-Demethylmurrayanine



Spectroscopy	Expected Peaks/Signals
¹H NMR	Aromatic protons (δ 7.0-8.5 ppm), Aldehyde proton (δ 9.5-10.5 ppm), Hydroxyl proton (broad singlet, variable ppm), NH proton (broad singlet, variable ppm).
¹³ C NMR	Aromatic carbons (δ 110-150 ppm), Aldehyde carbonyl carbon (δ 190-200 ppm), Carbon bearing the hydroxyl group (δ 150-160 ppm).
IR (Infrared)	O-H stretching (broad, \sim 3200-3600 cm $^{-1}$), N-H stretching (\sim 3300-3500 cm $^{-1}$), C-H stretching (aromatic, \sim 3000-3100 cm $^{-1}$), C=O stretching (aldehyde, \sim 1670-1700 cm $^{-1}$), C=C stretching (aromatic, \sim 1450-1600 cm $^{-1}$), C-O stretching (\sim 1200-1300 cm $^{-1}$).
UV-Vis	Multiple absorption bands in the UV-Vis region are expected due to the extended aromatic system of the carbazole ring.

Experimental Protocols Isolation and Purification from Murraya koenigii

A general procedure for the isolation of carbazole alkaloids from the leaves of Murraya koenigii is described below. This protocol can be adapted for the specific isolation of **O**-

Demethylmurrayanine.[3]

1. Extraction:

- The dried and powdered leaves of M. koenigii are first defatted with petroleum ether using a Soxhlet apparatus.
- The defatted plant material is then extracted with ethanol.
- The ethanolic extract is concentrated under reduced pressure.

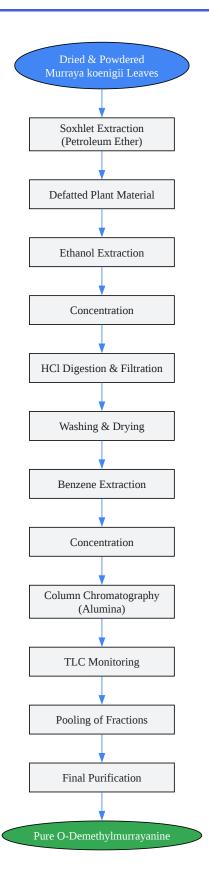


2. Acid-Base Treatment:

- The concentrated ethanolic extract is digested with dilute hydrochloric acid and filtered.
- The filtrate is washed with water until it is acid-free and then dried to yield a residue.
- 3. Solvent Extraction:
- The dried residue is extracted with benzene.
- The benzene extract is concentrated to yield a crude mixture of carbazole alkaloids.
- 4. Chromatographic Purification:
- The crude extract is subjected to column chromatography over neutral alumina.
- The column is eluted with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with benzene and chloroform.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Benzene:Chloroform 1:1) and visualized with concentrated sulfuric acid.
- Fractions containing the compound with the desired Rf value are pooled and concentrated.
- Further purification can be achieved by repeated column chromatography or preparative TLC to yield pure O-Demethylmurrayanine.

Logical Workflow for Isolation and Purification





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Caption: Workflow for the isolation of **O-Demethylmurrayanine**.



Chemical Synthesis

A plausible synthetic route for **O-Demethylmurrayanine** is through the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich aromatic compounds.[4][5][6][7]

Proposed Synthetic Pathway:

- Starting Material: 1-hydroxy-9H-carbazole.
- Reaction: Vilsmeier-Haack formylation using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCI₃).
- Mechanism: The electron-rich carbazole ring undergoes electrophilic substitution with the Vilsmeier reagent, preferentially at the C3 position due to the directing effects of the hydroxyl and amine groups.
- Work-up: Hydrolysis of the resulting iminium salt intermediate yields the final product, 1hydroxy-9H-carbazole-3-carbaldehyde (O-Demethylmurrayanine).



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Caption: Proposed synthesis of **O-Demethylmurrayanine**.

Biological Activity and Signaling Pathways

O-Demethylmurrayanine has demonstrated significant cytotoxic activity against human breast cancer (MCF-7) and hepatocellular carcinoma (SMMC-7721) cell lines, with reported IC₅₀ values in the range of 4.42-7.59 μg/mL.[8] Studies on related carbazole alkaloids isolated from Murraya koenigii suggest that their cytotoxic effects are mediated through the induction of apoptosis.[9][10][11]



Apoptosis Signaling Pathway

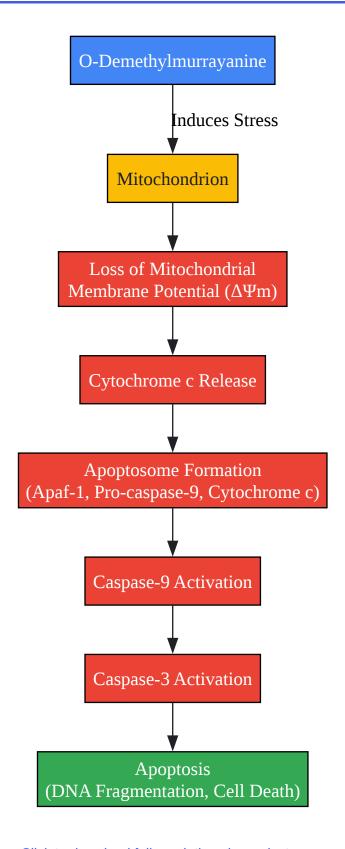
The primary mechanism of cytotoxicity for carbazole alkaloids appears to be the induction of apoptosis via the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress signals and culminates in the activation of a cascade of caspases, the executioners of apoptosis.[9][11]

The proposed signaling cascade is as follows:

- Induction of Mitochondrial Dysfunction: Carbazole alkaloids, including likely O-Demethylmurrayanine, induce stress on the mitochondria.
- Loss of Mitochondrial Membrane Potential (ΔΨm): This is a key event that disrupts the normal functioning of the mitochondria.[9]
- Release of Cytochrome c: The loss of membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol.
- Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1) and pro-caspase-9 to form a complex known as the apoptosome.
- Activation of Caspase-9: The formation of the apoptosome leads to the cleavage and activation of pro-caspase-9 to its active form, caspase-9.[9][11]
- Activation of Caspase-3: Active caspase-9 then cleaves and activates the executioner caspase, pro-caspase-3, to its active form, caspase-3.[9][11]
- Execution of Apoptosis: Caspase-3 proceeds to cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Some studies also suggest that carbazole alkaloids may inhibit autophagic flux, which could contribute to the apoptotic process.[10] Furthermore, molecular docking studies have indicated that some carbazole alkaloids may directly inhibit the anti-apoptotic protein Bcl-2, which would further promote the mitochondrial apoptotic pathway.





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Caption: Apoptosis signaling pathway of **O-Demethylmurrayanine**.



Conclusion

O-Demethylmurrayanine is a promising natural product with significant cytotoxic potential. While a complete physicochemical characterization is still forthcoming, its structural similarity to other well-studied carbazole alkaloids provides a strong basis for understanding its properties and biological activities. The induction of apoptosis through the mitochondrial pathway appears to be a key mechanism of its anticancer effects. Further research is warranted to fully elucidate its spectral characteristics, optimize its synthesis, and explore its therapeutic potential in greater detail. This guide provides a foundational resource for scientists and researchers interested in the continued investigation of this intriguing molecule.

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